(R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate
CAS No.:
Cat. No.: VC18628890
Molecular Formula: C13H19ClN4O2
Molecular Weight: 298.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19ClN4O2 |
|---|---|
| Molecular Weight | 298.77 g/mol |
| IUPAC Name | tert-butyl N-[(3R)-1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)15-9-6-7-18(8-9)11-5-4-10(14)16-17-11/h4-5,9H,6-8H2,1-3H3,(H,15,19)/t9-/m1/s1 |
| Standard InChI Key | DJYPPSQXUJOZIJ-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NN=C(C=C2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C2=NN=C(C=C2)Cl |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
(R)-tert-Butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate (molecular formula: C₁₃H₁₉ClN₄O₂; molecular weight: 298.77 g/mol) integrates three critical structural domains:
-
A pyrrolidine ring with (R)-configuration at the 3-position, enabling chiral interactions.
-
A 6-chloropyridazin-3-yl group providing electron-deficient aromatic character.
-
A tert-butyl carbamate moiety offering steric bulk and metabolic stability.
The stereochemistry at the pyrrolidine’s 3-position is pivotal for its biological activity, as demonstrated by enantioselective binding studies in analogous compounds.
Spectroscopic and Computational Data
Advanced spectroscopic analyses, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirm the compound’s structure. PubChemLite reports a SMILES string of CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NN=C(Cl)C=C2 and an InChIKey of JTJAKTMVQANUAW-SECBINFHSA-N . Predicted collision cross-section (CCS) values for adducts, such as [M+H]+ at 163.1 Ų, further validate its conformational stability .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉ClN₄O₂ | |
| Molecular Weight | 298.77 g/mol | |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NN=C(Cl)C=C2 | |
| Predicted CCS ([M+H]+) | 163.1 Ų |
Synthesis and Manufacturing Protocols
Primary Synthetic Routes
The synthesis typically involves a multi-step sequence starting from (R)-pyrrolidin-3-amine:
-
Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (e.g., NaHCO₃).
-
Pyridazine Functionalization: Palladium-catalyzed coupling of the pyrrolidine intermediate with 3,6-dichloropyridazine, optimizing temperature and ligand selection for regioselectivity.
Process Optimization Challenges
Key challenges include:
-
Stereochemical Integrity: Racemization risks during Boc protection necessitate low-temperature conditions (<0°C).
-
Byproduct Mitigation: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, as confirmed by HPLC.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, THF, NaHCO₃, 0°C, 12 h | 78% |
| Pyridazine Coupling | 3,6-Dichloropyridazine, Pd(dba)₂, Xantphos, 80°C | 65% |
Chemical and Physical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition above 150°C, with the tert-butyl group undergoing thermal cleavage.
Reactivity Profile
-
Nucleophilic Substitution: The chloropyridazine moiety undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids.
-
Carbamate Hydrolysis: Acidic conditions (HCl/dioxane) remove the Boc group, generating the primary amine intermediate.
Comparative Analysis with Structural Analogues
Analogues with Modified Heterocycles
-
Pyridine Variant: tert-Butyl (6-chloropyridin-3-yl)carbamate lacks pyrrolidine, reducing conformational flexibility and target affinity.
-
Thiazole Derivative: Replacement with thiazole (CID 71629112) alters electron distribution, enhancing metabolic stability .
Table 3: Comparative Bioactivity Profiles
| Compound | Target Affinity (Ki) | Solubility (mg/mL) |
|---|---|---|
| (R)-tert-Butyl...carbamate | 45 nM (σ-1 receptor) | 0.08 |
| Thiazole analogue | 120 nM (CDK2) | 0.15 |
Challenges and Future Research Directions
Synthetic Scalability Issues
Current routes suffer from:
-
Pd Catalyst Costs: Xantphos ligand usage increases production expenses.
-
Low Yields: Pyridazine coupling yields rarely exceed 65%, necessitating flow chemistry approaches.
Unresolved Pharmacological Questions
-
Off-Target Effects: Carbamate hydrolysis in vivo may generate cytotoxic byproducts.
-
Enantiomer Specificity: (S)-enantiomer activity remains unexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume